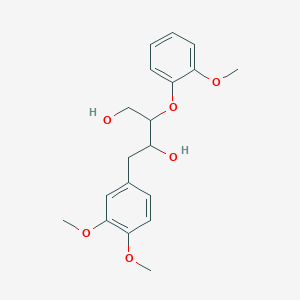
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol is an organic compound that features both phenyl and phenoxy groups with methoxy substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Phenol derivatives with methoxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the methoxy groups or the phenyl rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl or phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various substituted phenols, ethers, and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Studied for interactions with enzymes or receptors.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals or plant growth regulators.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenoxy)butane-1,3-diol: Similar structure with a hydroxyl group instead of a methoxy group.
4-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,2-diol: Variation in the position of the diol group.
Uniqueness
Functional Groups: The specific arrangement of methoxy and phenoxy groups.
Biological Activity: Unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
90318-75-5 |
|---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)butane-1,3-diol |
InChI |
InChI=1S/C19H24O6/c1-22-15-6-4-5-7-17(15)25-19(12-20)14(21)10-13-8-9-16(23-2)18(11-13)24-3/h4-9,11,14,19-21H,10,12H2,1-3H3 |
InChI-Schlüssel |
HOSKSMRTVGLTDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(CO)OC2=CC=CC=C2OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
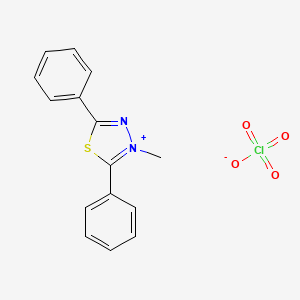
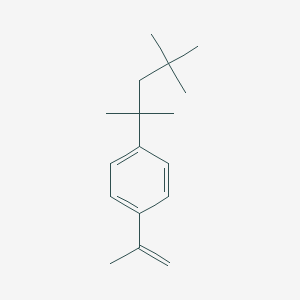
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
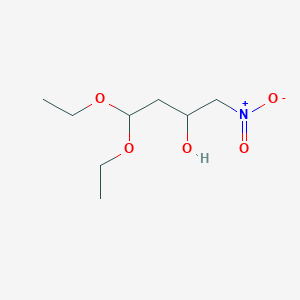

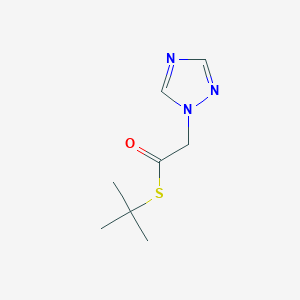

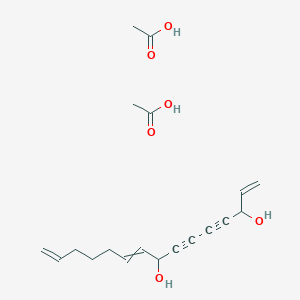
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
